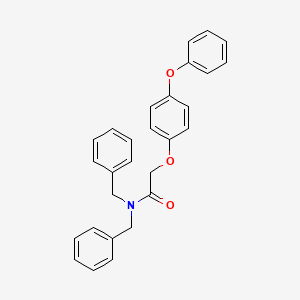

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide is a chemical compound with diverse applications in scientific research. This versatile material exhibits intriguing properties that can be utilized in various fields, such as pharmaceuticals, materials science, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide typically involves the reaction of 4-phenoxyphenol with benzyl chloride to form 4-phenoxyphenyl benzyl ether. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mécanisme D'action

The mechanism of action of N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-dibenzyl-2-(4-chlorophenoxy)acetamide

- N,N-dibenzyl-2-(4-methoxyphenoxy)acetamide

- N,N-dibenzyl-2-(4-fluorophenoxy)acetamide

Uniqueness

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Activité Biologique

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a dibenzyl moiety attached to a phenoxyphenoxyacetamide framework. The presence of the phenoxy groups is significant as they can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl amines with 2-(4-phenoxyphenoxy)acetyl chloride. The reaction conditions can vary, but generally include:

- Reagents : Benzyl amines and 2-(4-phenoxyphenoxy)acetyl chloride.

- Solvents : Common solvents include dichloromethane or dimethylformamide (DMF).

- Catalysts : Base catalysts like triethylamine are often used to facilitate the reaction.

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties. In studies, it demonstrated significant activity in various animal models. The compound was tested using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, showing protection against induced seizures at doses of 100 mg/kg and 300 mg/kg respectively.

Table 1: Anticonvulsant Activity of this compound

| Compound | Dose (mg/kg) | MES Test Result | PTZ Test Result |

|---|---|---|---|

| This compound | 100 | Protection observed | Protection observed |

| This compound | 300 | Enhanced protection | Enhanced protection |

The introduction of electron-withdrawing groups such as fluorine has been noted to enhance anticonvulsant activity, likely due to increased metabolic stability and improved CNS penetration .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis, as confirmed by scanning electron microscopy (SEM) studies .

Case Studies

- Anticonvulsant Efficacy : In a study conducted on mice, this compound was shown to significantly reduce seizure duration and frequency in both MES and PTZ models, suggesting its potential as a therapeutic agent for epilepsy .

- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against Xanthomonas oryzae, with SEM images revealing compromised cell membranes at higher concentrations, indicating its potential use in agricultural applications .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the phenolic moieties significantly affect biological activity. For instance, substituents at the para position on the phenolic rings enhance lipophilicity and biological efficacy. Compounds with halogenated phenyl groups generally exhibit increased potency due to their ability to interact favorably with biological targets .

Propriétés

IUPAC Name |

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO3/c30-28(22-31-25-16-18-27(19-17-25)32-26-14-8-3-9-15-26)29(20-23-10-4-1-5-11-23)21-24-12-6-2-7-13-24/h1-19H,20-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBKWYPYTSMNNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.